molecular formula C13H20N2O B15252405 [2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine

[2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine

Cat. No.: B15252405
M. Wt: 220.31 g/mol
InChI Key: LDYZMXLDCPUKFZ-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine: is an organic compound that belongs to the class of methoxyphenyl derivatives. This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a methyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine typically involves the reaction of 4-methoxybenzylamine with 1-methylpyrrolidine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of more complex molecules.

Biology: This compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors. It is used in research to understand its effects on cellular processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be investigated for its efficacy in treating certain medical conditions or as a lead compound for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

    [4-Methoxyphenyl)methanamine: A structurally related compound with similar chemical properties.

    [4-Methoxyphenyl)acryloyl]phenoxy)butyl 2-Hydroxybenzoate: Another methoxyphenyl derivative with distinct biological activities.

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A compound with similar functional groups but different structural arrangement.

Uniqueness: The uniqueness of [2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine lies in its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other methoxyphenyl derivatives.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine

InChI

InChI=1S/C13H20N2O/c1-15-8-7-11(9-14)13(15)10-3-5-12(16-2)6-4-10/h3-6,11,13H,7-9,14H2,1-2H3

InChI Key

LDYZMXLDCPUKFZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1C2=CC=C(C=C2)OC)CN

Origin of Product

United States

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